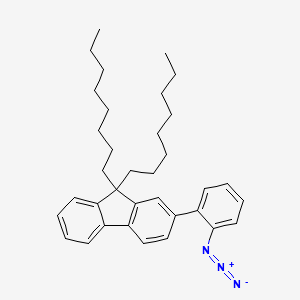![molecular formula C14H15N5O2S B12597848 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a sulfanyl group, and a furylmethylacetamide moiety. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Triazolopyrimidine Core: : The synthesis begins with the formation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors such as enaminonitriles and benzohydrazides under microwave irradiation . The reaction conditions are typically mild and eco-friendly, involving catalyst-free and additive-free methods.
-
Introduction of the Sulfanyl Group: : The next step involves the introduction of the sulfanyl group to the triazolopyrimidine core. This can be achieved through nucleophilic substitution reactions using thiol reagents under appropriate conditions.
-
Attachment of the Furylmethylacetamide Moiety: : The final step involves the attachment of the furylmethylacetamide moiety to the sulfanyl-substituted triazolopyrimidine. This can be achieved through amide bond formation reactions using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the triazolopyrimidine core or the furylmethylacetamide moiety, leading to the formation of reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyrimidine core or the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation but typically involve controlled temperatures, appropriate solvents, and suitable catalysts or additives.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazolopyrimidine core or the furylmethylacetamide moiety.
科学的研究の応用
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
-
Biology: : The compound’s unique structure and properties make it a valuable tool in biological studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
-
Medicine: : The compound has potential therapeutic applications, particularly as an anticancer, antiviral, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
-
Industry: : The compound’s chemical properties make it useful in various industrial applications, including the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may act as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes. Additionally, the compound’s ability to intercalate DNA or interact with proteins can contribute to its biological activity .
類似化合物との比較
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide can be compared with other similar compounds, such as:
-
1,2,4-Triazolo[1,5-a]pyridines: : These compounds share a similar triazolopyrimidine core but differ in their substitution patterns and functional groups .
-
1,2,4-Triazolo[4,3-a]quinoxalines: : These compounds have a quinoxaline moiety instead of a pyrimidine moiety and exhibit different biological activities .
-
1,2,4-Triazolo[4,3-a]pyrazines: : These compounds have a pyrazine moiety and are known for their kinase inhibitory activities .
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets, making it a versatile and valuable compound in scientific research.
特性
分子式 |
C14H15N5O2S |
|---|---|
分子量 |
317.37 g/mol |
IUPAC名 |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H15N5O2S/c1-9-6-10(2)19-13(16-9)17-18-14(19)22-8-12(20)15-7-11-4-3-5-21-11/h3-6H,7-8H2,1-2H3,(H,15,20) |
InChIキー |
FUAQFFSPNBBGAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)NCC3=CC=CO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)



![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![1-[4-(Dibromomethyl)phenyl]ethan-1-one](/img/structure/B12597811.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12597827.png)


![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
![3-(Decyloxy)-6-[4-(decyloxy)phenyl]pyridazine](/img/structure/B12597872.png)
